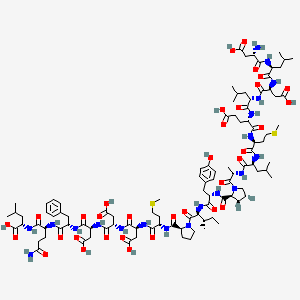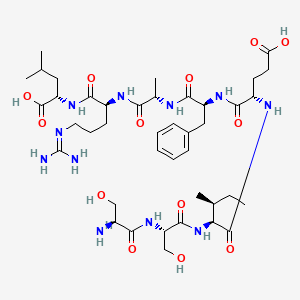
HSV-gB2 (498-505)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HSV-gB2 (498-505) is an immunodominant epitope derived from herpes simplex virus glycoprotein B, specifically from amino acids 498 to 505. This peptide sequence, Ser-Ser-Ile-Glu-Phe-Ala-Arg-Leu, is recognized by cytotoxic T-lymphocytes and plays a crucial role in the immune response against herpes simplex virus infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
HSV-gB2 (498-505) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of HSV-gB2 (498-505) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to ensure high purity and yield. The process is optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
HSV-gB2 (498-505) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions
Coupling Reagents: DIC, HOBt, and N,N’-diisopropylcarbodiimide (DIC).
Deprotection Reagents: TFA for removing protecting groups.
Cleavage Reagents: TFA for cleaving the peptide from the resin.
Major Products
The major product of these reactions is the purified HSV-gB2 (498-505) peptide, which is used for various research applications .
Scientific Research Applications
HSV-gB2 (498-505) has several scientific research applications, including:
Immunology: Studying the immune response to herpes simplex virus infections.
Vaccine Development: Designing vaccines that elicit a strong cytotoxic T-lymphocyte response.
Diagnostics: Developing diagnostic assays for herpes simplex virus infections.
Therapeutics: Exploring potential therapeutic interventions targeting herpes simplex virus
Mechanism of Action
HSV-gB2 (498-505) exerts its effects by being recognized by cytotoxic T-lymphocytes. This recognition is mediated by the major histocompatibility complex (MHC) class I molecules, which present the peptide on the surface of infected cells. The interaction between the peptide-MHC complex and the T-cell receptor triggers the activation and proliferation of cytotoxic T-lymphocytes, leading to the targeted destruction of infected cells .
Comparison with Similar Compounds
Similar Compounds
HSV-gD (340-348): Another immunodominant epitope from herpes simplex virus glycoprotein D.
HSV-gC (457-465): An epitope from herpes simplex virus glycoprotein C.
Uniqueness
HSV-gB2 (498-505) is unique due to its specific sequence and its role in eliciting a strong cytotoxic T-lymphocyte response. Unlike other epitopes, it is cross-reactive with both herpes simplex virus type 1 and type 2, making it a valuable target for broad-spectrum herpes simplex virus research .
Properties
Molecular Formula |
C41H67N11O13 |
|---|---|
Molecular Weight |
922.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C41H67N11O13/c1-6-22(4)32(52-38(62)30(20-54)51-34(58)25(42)19-53)39(63)48-27(14-15-31(55)56)36(60)49-28(18-24-11-8-7-9-12-24)37(61)46-23(5)33(57)47-26(13-10-16-45-41(43)44)35(59)50-29(40(64)65)17-21(2)3/h7-9,11-12,21-23,25-30,32,53-54H,6,10,13-20,42H2,1-5H3,(H,46,61)(H,47,57)(H,48,63)(H,49,60)(H,50,59)(H,51,58)(H,52,62)(H,55,56)(H,64,65)(H4,43,44,45)/t22-,23-,25-,26-,27-,28-,29-,30-,32-/m0/s1 |
InChI Key |
UBVOHDHFHIMSCO-YWZBYMRGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-[2-Chloro-6-(trifluoromethyl)benzoyl]imidazo[1,5-a]pyridin-1-yl]-2-hydroxybenzoic acid](/img/structure/B10857458.png)
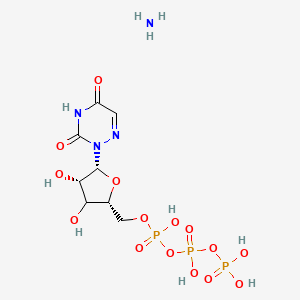
![3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-1,3-thiazolidin-4-one;chloride](/img/structure/B10857487.png)
![2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole;dihydrochloride](/img/structure/B10857492.png)
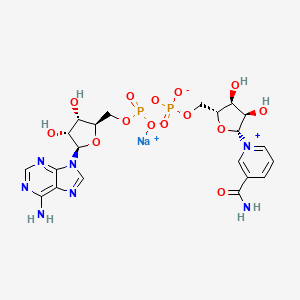
![[2-[[2-(1-adamantyl)acetyl]oxymethyl]-3-[3-(diethylamino)propoxycarbonyloxy]propyl] (9E,12E)-octadeca-9,12-dienoate](/img/structure/B10857507.png)
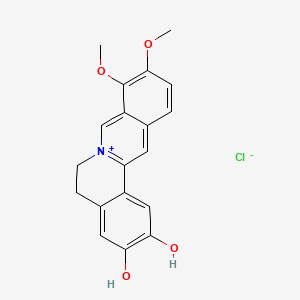
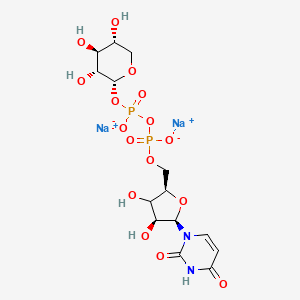
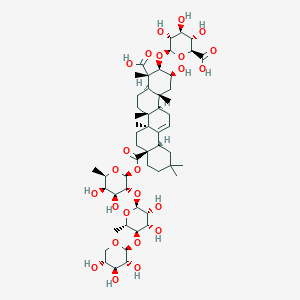
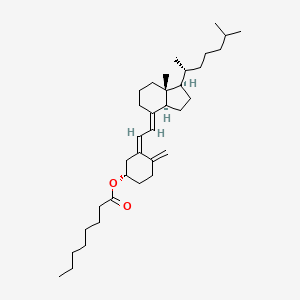

![[(2R,5R)-5-methoxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B10857555.png)
